molecular formula C11H16N4O2 B3169858 3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic acid CAS No. 938267-98-2

3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic acid

Cat. No.: B3169858
CAS No.: 938267-98-2
M. Wt: 236.27 g/mol
InChI Key: YITKIMIVXHDPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C11H16N4O2 and is a piperazine-pyrimidine derivative of interest in medicinal chemistry and drug discovery . The core structure of a piperazine linked to a heterocycle, such as pyrimidine or pyridine, is a recognized pharmacophore in scientific research. For instance, compounds featuring the 4-(pyrimidin-2-yl)piperazin-1-yl group have been used as synthetic intermediates to create more complex fused heterocyclic systems, like imidazo- and benzoimidazopyridopyrimidines, which are valuable scaffolds in chemical synthesis . Furthermore, structurally related molecules based on the 4-(pyridin-2-yl)piperazine scaffold have been investigated as potential antibacterial agents, exhibiting a mechanism of action that involves inhibition of phenylalanine--tRNA ligase in bacteria . This suggests that piperazine-linked heterocyclic compounds can serve as building blocks for developing novel biologically active molecules. As a supplier, we provide this compound for research applications as a key intermediate for the synthesis of more complex target molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For comprehensive handling and safety information, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-pyrimidin-2-ylpiperazin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-10(17)2-5-14-6-8-15(9-7-14)11-12-3-1-4-13-11/h1,3-4H,2,5-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITKIMIVXHDPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations and Molecular Modulations for Enhanced Biological Activity

Impact of Substitutions and Modifications on the Pyrimidine (B1678525) Ring System

The pyrimidine scaffold is a cornerstone in many bioactive molecules, largely due to the ability of its nitrogen atoms to form hydrogen bonds and engage in dipole-dipole interactions with biological targets. researchgate.net Combining the pyrimidine ring with a piperazine (B1678402) moiety has been shown to enhance biological activity, creating a promising framework for drug development. researchgate.net

Structure-activity relationship (SAR) studies have demonstrated that substitutions on the pyrimidine ring can significantly influence the pharmacological profile of pyrimidinylpiperazine derivatives. For instance, the introduction of various substituents at different positions of the pyrimidine ring can modulate the compound's binding affinity and selectivity for its target. researchgate.net Studies on related pyrimidine derivatives have shown that the presence and position of amino and chloro groups can create significant differences in inhibitory activity. juniperpublishers.com For example, in one study on pyrimidine derivatives targeting the enzyme Glutathione Reductase, 4-amino-2,6-dichloropyrimidine (B161716) showed the most effective inhibition compared to the unsubstituted pyrimidine and other chlorinated analogs. juniperpublishers.com This highlights that both the type of substituent and its placement on the pyrimidine ring are critical for biological activity.

Table 1: Impact of Pyrimidine Ring Substitutions on Glutathione Reductase Inhibition

This table illustrates how different substitutions on the pyrimidine ring affect the inhibitory constant (Ki) against Glutathione Reductase. Lower Ki values indicate more potent inhibition.

CompoundSubstitutions on Pyrimidine RingInhibitory Constant (Ki) in µM juniperpublishers.com
Pyrimidine (a)None2.984
4-amino-2-chloropyrimidine (b)4-amino, 2-chloro1.847
4-amino-6-chloropyrimidine (c)4-amino, 6-chloro1.269
4-amino-2,6-dichloropyrimidine (d)4-amino, 2,6-dichloro0.979

Conformational Preferences and Stereochemical Considerations of the Piperazine Ring for Receptor Interaction

The piperazine ring serves as a crucial linker and is a key structural motif in numerous FDA-approved drugs. mdpi.com Its conformational flexibility and stereochemical properties play a pivotal role in how a ligand interacts with its receptor. researchgate.net The piperazine ring typically adopts a thermodynamically favored chair conformation in its free state. nih.gov However, upon binding to a metal ion or a receptor, it can be constrained to a boat conformation to facilitate bidentate interaction. nih.gov This conformational switch, dictated by the structural requirements of the binding site, is a critical aspect of molecular recognition. nih.gov

Stereochemistry is another vital factor, as different enantiomers of piperazine derivatives can exhibit distinct pharmacological profiles. researchgate.net The size, shape, and substitution patterns on the piperazine ring can significantly impact receptor binding specificity and affinity. researchgate.net For example, bulky substituents might sterically hinder the molecule from fitting into the active site of a receptor, whereas smaller substituents could enhance binding interactions. researchgate.net In a series of pyridyl-piperazinyl-piperidine derivatives, SAR studies revealed a pronounced effect of substitution at the 2'-position of the piperazine ring on receptor affinity. nih.gov Specifically, an analog with a 2'(S)-ethylpiperazine moiety demonstrated a significantly high affinity for the human CXCR3 receptor. nih.gov This underscores the importance of both the position and the stereochemistry of substituents on the piperazine ring for potent receptor interaction.

Role of the Propanoic Acid Side Chain in Molecular Recognition and Binding

The carboxylic acid group is a key functional group in a vast number of pharmaceuticals, with over 450 marketed drugs containing this moiety. nih.govacs.org Its significance in drug-target interactions stems from its acidity and its ability to form strong electrostatic interactions and hydrogen bonds. nih.govresearchgate.net This functionality is often a critical component of a molecule's pharmacophore, the essential features required for biological activity. nih.gov

Table 2: Common Bioisosteres for Carboxylic Acids

This table lists common functional groups used as replacements for carboxylic acids in drug design to modulate physicochemical properties while aiming to retain biological activity.

BioisostereKey FeaturesPotential Advantages over Carboxylic Acid
TetrazolePlanar, acidic, capable of two-point interactions. nih.govMore lipophilic, metabolically more stable. nih.gov
SulfonamideDistance between oxygen atoms is similar to carboxylic acid. researchgate.netEnhanced stability and biological activity. researchgate.net
Hydroxamic AcidCan chelate metal ions, forms hydrogen bonds.Different binding modes, potential for altered selectivity.
ThiazolidinedioneActs as a carboxylic acid surrogate in certain receptors. wiley-vch.deImproved pharmacokinetic profiles in specific cases. wiley-vch.de

The length and branching of the alkyl chain connecting the piperazine ring to the carboxylic acid group can significantly influence the biological activity of the compound. This linker region helps to position the critical pharmacophoric elements—the pyrimidinylpiperazine and the carboxylic acid—in the correct orientation for optimal receptor binding.

In studies of related piperazine derivatives, the length of the alkylic linker has been shown to affect receptor affinity. For instance, in a series of compounds targeting the H3 receptor, extending the alkyl chain length led to a decrease in affinity. nih.gov Conversely, for other targets like the σ1 receptor, the length of the alkyl chain did not show a clear influence on affinity. nih.gov This indicates that the optimal linker length is target-dependent.

Comparing propanoic acid analogs with butanoic acid analogs (i.e., extending the chain by one methylene (B1212753) unit) can reveal crucial information about the size and shape of the binding pocket. A study on pyrimidinyl piperazinyl butanoic acid derivatives showed potent antinociceptive effects, suggesting that for certain targets, a longer chain may be beneficial. researchgate.net The flexibility and length of this chain are critical parameters that must be fine-tuned to achieve the desired biological profile. Theoretical modeling of bridged piperazine derivatives has also suggested that steric interactions of methylene groups can play a major role in modulating receptor affinity. worldscientific.com

Hybridization Strategies with Other Known Pharmacophores to Augment Activity

Pharmacophore hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophoric units into a single molecule. nih.gov This approach aims to create hybrid compounds that can interact with multiple targets or with different sites on a single target, potentially leading to enhanced activity, improved selectivity, or a novel mechanism of action. nih.gov

The pyrimidine-piperazine scaffold is a versatile building block for such hybridization. researchgate.net Previous studies have shown that combining a pyrimidine ring with a piperazine moiety within one structural framework can enhance biological activity. researchgate.net This core can be further elaborated by conjugating it with other known pharmacophores. For example, a strategy of creating phthalazine-piperazine-pyrazole conjugates resulted in compounds with significant antiproliferative activity against various cancer cell lines. researchgate.net The success of these hybrids demonstrates that the pyrimidine-piperazine core can serve as an effective anchor for attaching other biologically active fragments to generate novel therapeutic agents. Structure–activity relationship studies of these hybrids often show that appropriate substitution on the different heterocyclic rings can significantly boost efficacy. researchgate.net

Physicochemical Modulations for Optimization of Ligand-Target Interactions

Optimizing the physicochemical properties of a lead compound is a critical step in drug development, aimed at improving its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target. Properties such as lipophilicity, solubility, and pKa are key determinants of a drug's behavior in the body and its ability to reach and bind to its target. researchgate.net

For pyrimidine-piperazine derivatives, careful modulation of these properties can lead to improved bioavailability and potency. nih.gov A structure-guided approach can be used to modify the molecule to favor membrane penetration and avoid cellular efflux mechanisms, while maintaining or improving affinity for the biological target. nih.gov For example, adding a primary amine to a molecule can sometimes enhance cellular accumulation. nih.gov Furthermore, the strategic placement of substituents can alter the molecule's lipophilicity and hydrogen bonding capacity, which are crucial for ligand-receptor interactions. researchgate.net Computational methods and X-ray co-crystallization can be used to design analogs with optimized physicochemical properties, leading to compounds with improved in vivo efficacy. nih.gov

Pharmacological Characterization and Elucidation of Molecular Mechanisms of Action

In Vitro Biochemical Target Profiling

In vitro studies are fundamental to understanding the direct molecular interactions of a compound. The pharmacological profile of 3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic acid can be inferred by examining the activities of its primary structural motifs: the 1-(2-pyrimidinyl)piperazine (1-PP) core and the propanoic acid tail.

The 1-(2-pyrimidinyl)piperazine (1-PP) moiety, a significant metabolite of several psychoactive drugs including buspirone, displays a distinct receptor binding profile. wikipedia.orgnih.gov It is a known antagonist of α2-adrenergic receptors, with reported Ki values ranging from 7.3 to 40 nM. wikipedia.org This suggests a potent interaction with this class of G-protein coupled receptors (GPCRs). Furthermore, 1-PP acts as a partial agonist at the serotonin (B10506) 5-HT1A receptor, although with a lower affinity (Ki = 414 nM). wikipedia.org Conversely, it shows negligible affinity for dopamine (B1211576) D2, D3, and D4 receptors (Ki > 10,000 nM) and does not appear to have significant affinity for α1-adrenergic receptors. wikipedia.org

Derivatives of pyrimidinylpiperazine have been explored for their activity on various GPCRs. For instance, a series of 1-(2-pyridinyl)piperazine derivatives, structurally similar to the pyrimidinylpiperazine core, have been identified as potent and selective α2-adrenoceptor antagonists. wikipedia.org The propanoic acid moiety itself, particularly when part of a larger aryl structure, may also contribute to receptor interactions, although this is less characterized than its enzymatic activities.

Some pyrimidine (B1678525) derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs). For example, certain pyrimidine-based compounds have been developed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology. nih.govnih.gov While direct evidence for this compound is lacking, the pyrimidine core suggests that this is a potential area for future investigation.

Table 1: Inferred Receptor Binding Affinities for the 1-(2-Pyrimidinyl)piperazine (1-PP) Moiety

Receptor Action Affinity (Ki)
α2-Adrenergic Receptor Antagonist 7.3–40 nM wikipedia.org
5-HT1A Receptor Partial Agonist 414 nM wikipedia.org
Dopamine D2, D3, D4 Receptors Negligible Affinity > 10,000 nM wikipedia.org

The enzymatic inhibition profile of this compound is likely to be a composite of the activities of its constituent parts.

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that function primarily through the inhibition of cyclooxygenase (COX) enzymes. This suggests that this compound may exhibit inhibitory activity against COX-1 and COX-2. Indeed, a study on pyrimidinyl piperazinyl butanoic acid derivatives demonstrated potent antinociceptive and anti-inflammatory effects, which are characteristic of COX inhibition. researchgate.net

The pyrimidinylpiperazine scaffold has been associated with other enzyme inhibitory activities. For instance, certain derivatives have been synthesized and screened as selective monoamine oxidase (MAO)-A inhibitors. nih.gov One study identified 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate as a selective MAO-A inhibitor with an IC50 value of 23.10 µM. nih.gov

Regarding other kinases, the pyrimidine nucleus is a common feature in many kinase inhibitors. There is extensive research on pyrimidine derivatives as inhibitors of PI3K and Akt. nih.gov While direct data for this compound is not available, its chemical structure warrants investigation into its potential as a kinase inhibitor.

There is currently no direct evidence to suggest that this compound would inhibit topoisomerases or aldo-keto reductases, although various heterocyclic compounds are known to target these enzymes. nih.govmdpi.comresearchgate.netmdpi.comnih.gov

Table 2: Potential Enzyme Inhibition Profile

Enzyme Family Potential Activity Basis of Inference
Cyclooxygenases (COX) Inhibition Propanoic acid moiety and data on related butanoic acid derivatives. researchgate.net
Monoamine Oxidase A (MAO-A) Inhibition Activity of other pyrimidinylpiperazine derivatives. nih.gov

The ability of this compound to modulate ion channels is an area that requires further investigation. The core pyrimidine and piperazine (B1678402) structures are found in compounds that interact with various ion channels. For example, pyridine (B92270) nucleotides are known to modulate voltage-gated potassium channels. nih.gov There is also evidence that some pyrazine (B50134) derivatives can act as potassium ion channel modulators. google.com However, without direct experimental data on this compound or closely related analogs, its effects on ion channels remain speculative.

Cellular Pharmacodynamic Investigations

The potential for this compound to modulate key intracellular signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways is of significant interest, particularly in the context of cancer research where these pathways are often dysregulated.

The pyrimidine scaffold is a core component of many molecules designed to inhibit kinases within the PI3K/Akt/mTOR pathway. nih.govresearchgate.net For example, thieno[3,2-d]pyrimidine (B1254671) derivatives have been developed as potent mTOR inhibitors that suppress the phosphorylation of AKT and P70S6 kinase. nih.gov Given that the target compound contains a pyrimidine ring, it is plausible that it could influence this signaling cascade. Piperine, a compound containing a piperidine (B6355638) ring (structurally related to piperazine), has been shown to downregulate the Akt/mTOR signaling pathway. nih.govresearchgate.net

The MAPK signaling pathway is another critical regulator of cell proliferation, differentiation, and survival. While there is no direct evidence linking 1-PP or the specific compound of interest to MAPK signaling, the broad biological activities of pyrimidine derivatives suggest that this is a pathway worthy of investigation.

The effect of this compound on gene expression and protein synthesis is not well-defined. In bacteria, the regulation of pyrimidine biosynthetic gene expression is a well-studied process. nih.gov However, this is not directly relevant to the pharmacological effects of the compound in mammalian cells. Some studies on piperazine-substituted compounds have shown changes in the expression of certain genes, but a clear pattern of regulation by the pyrimidinylpiperazine moiety has not been established. researchgate.net Further research is needed to determine if this compound has any significant effects on these fundamental cellular processes.

Influence on Key Cellular Processes (e.g., proliferation, differentiation)

The pyrimidine-piperazine scaffold is a recurring motif in compounds designed to modulate cell proliferation, a key process in cancer progression. Studies on structurally related molecules indicate that this chemical framework can confer potent anti-proliferative effects. For instance, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to significantly inhibit the proliferation of human colorectal cancer (CRC) cells. farmaceut.orgresearchgate.net This compound induced cell cycle arrest at the G2/M phase and promoted apoptosis. researchgate.net Similarly, certain 3(2H)-pyridazinone derivatives featuring a piperazinyl linker have demonstrated anti-proliferative effects against gastric adenocarcinoma cells. nih.gov Other research has shown that pyrimidine-based compounds can inhibit the growth of various cancer cell lines, including those of the breast, liver, and lung. mdpi.comnih.gov The antiproliferative activity of 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines, which are structurally related to the piperazine core, has also been documented in solid tumor cell lines, where they were shown to induce a G2/M phase arrest. nih.gov These findings collectively suggest that compounds like this compound may possess the ability to interfere with the cell cycle and induce apoptosis in cancer cells.

Table 1: Anti-proliferative Activity of Structurally Related Compounds

Compound Class Cell Line(s) Observed Effect
4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative HCT116 (Colorectal Cancer) Inhibition of cell proliferation, G2/M cell cycle arrest, induction of apoptosis. researchgate.net
3(2H)-pyridazinone with piperazinyl linker AGS (Gastric Adenocarcinoma) Anti-proliferative activity. nih.gov
Pyrimidine-triazole hybrids MCF-7, HepG2, A549 (Breast, Liver, Lung Cancer) Inhibition of cell proliferation. mdpi.com

Immunomodulatory Effects and Anti-Inflammatory Responses

The chemical moieties within this compound are frequently associated with anti-inflammatory and immunomodulatory properties. Research into pyrimidinyl piperazinyl butanoic acid derivatives has shown potent antinociceptive (pain-relieving) effects in preclinical models, an activity often linked to the modulation of inflammatory pathways. researchgate.netresearchgate.net Piperazine derivatives have demonstrated noteworthy, dose-dependent anti-inflammatory activity by inhibiting the production of inflammatory mediators like nitrite (B80452) and tumor necrosis factor-alpha (TNF-α). nih.gov In other studies, new piperazine compounds reduced paw edema, cell migration, and levels of pro-inflammatory cytokines IL-1β and TNF-α in models of inflammation. nih.gov Furthermore, certain pyrimidine derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, and inhibit the growth of inflammatory cells. mdpi.com This body of evidence strongly suggests a potential role for this compound in mitigating inflammatory responses.

Table 2: Anti-inflammatory and Immunomodulatory Findings

Compound Class Model/Assay Key Findings
Pyrimidinyl piperazinyl butanoic acid derivatives p-Benzoquinone-induced writhing Potent antinociceptive effects. researchgate.netresearchgate.net
Piperazine derivatives (PD-1, PD-2) Lipopolysaccharide-stimulated cells Inhibition of nitrite and TNF-α production. nih.gov
Piperazine derivative (LQFM182) Carrageenan-induced paw edema and pleurisy Reduced edema, cell migration, IL-1β, and TNF-α levels. nih.gov

Antimicrobial Activity against Bacterial and Fungal Strains

The combination of pyrimidine and piperazine rings is a well-established pharmacophore in the development of antimicrobial agents. Numerous studies have demonstrated that derivatives incorporating these structures exhibit significant activity against a broad range of pathogens. nih.govresearchgate.netnih.gov For example, newly synthesized pyrimidine derivatives with a piperazine moiety showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A, as well as significant antifungal activity against Aspergillus niger, Penicillium notatum, and Candida albicans. nih.govresearchgate.netnih.gov Other piperazine derivatives have also shown potent bactericidal activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant S. aureus (MRSA). ijcmas.comresearchgate.net The antimicrobial potential is not limited to these scaffolds; even the propanoic acid moiety, when part of other molecular structures, has been associated with activity against C. albicans, E. coli, and S. aureus. The consistent antimicrobial efficacy observed across these related compounds suggests that this compound is a promising candidate for antimicrobial research. mdpi.comnih.gov

Table 3: Antimicrobial Spectrum of Related Piperazine and Pyrimidine Derivatives

Compound Class Bacterial Strains Fungal Strains
Pyrimidine-piperazine derivatives S. aureus, B. subtilis, E. coli, S. paratyphi-A. nih.govresearchgate.netnih.gov A. niger, P. notatum, A. fumigates, C. albicans. nih.govresearchgate.netnih.gov
N,N′-disubstituted piperazines E. coli (significant activity). mdpi.com Weak activity observed. mdpi.com
Novel piperazine derivatives MRSA, S. aureus, S. flexineri. ijcmas.com Not specified.

Antiviral Activity Investigations

The pyrimidine nucleus is a fundamental component of nucleosides, making it a cornerstone in the design of antiviral therapeutics. A wide array of pyrimidine-containing molecules has been developed and investigated for activity against numerous viruses, including influenza virus, herpes virus, hepatitis B and C (HCV, HBV), and human immunodeficiency virus (HIV). nih.gov For instance, some 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown selective efficacy against human coronaviruses 229E and OC43. mdpi.com The piperazine moiety is also found in compounds with antiviral properties. nih.gov The established and broad-spectrum antiviral potential of the pyrimidine scaffold suggests that this compound could be a subject of interest in antiviral drug discovery. acs.org

Antioxidant Activity Assessments

Oxidative stress is implicated in a multitude of chronic diseases, and compounds possessing antioxidant capabilities are of significant therapeutic interest. ijpsonline.com Both pyrimidine and piperazine moieties are integral to various molecules that exhibit potent antioxidant activity. asianpubs.org Pyrimidine derivatives have been shown to act as effective "free radical scavengers," reducing oxidative damage in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. mdpi.comijpsonline.com Specifically, pyrimidine acrylamides and other derivatives have demonstrated moderate to good antioxidant potential by inhibiting lipid peroxidation. nih.gov Similarly, piperazine-substituted flavones have been confirmed as effective scavengers of hydroxyl and DPPH free radicals. nih.gov The presence of both of these pharmacophores in this compound points to a high likelihood of inherent antioxidant properties. mdpi.com

Table 4: Antioxidant Activity of Related Compound Classes

Compound Class Assay Result
Pyrimidine derivatives DPPH, ABTS Potent radical scavenging activity. ijpsonline.com
Pyrimidine derivatives (L1, L2) ROS Assay (in inflammatory model) Reduction of free radical levels. mdpi.com
Piperazinyl flavones Hydroxyl and DPPH radical scavenging Effective free radical scavenging (15-48%). nih.gov

Preclinical Mechanistic Studies in Relevant in vivo Models

Biomarker Analysis for Target Engagement and Pathway Modulation

In preclinical in vivo studies, the analysis of biomarkers is crucial for confirming that a drug candidate is interacting with its intended molecular target (target engagement) and affecting the desired biological pathway (pathway modulation). While specific biomarker studies for this compound are not available, research on related compounds provides a framework for potential mechanistic investigations.

For example, a study on a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative with anti-proliferative effects in colorectal cancer demonstrated modulation of the MEK/ERK signaling pathway. farmaceut.org In an in vivo model, key biomarkers for assessing the activity of such a compound would include the phosphorylation status of MEK and ERK proteins in tumor tissue. A significant decrease in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) relative to total protein levels would serve as direct evidence of target engagement and pathway inhibition. farmaceut.orgresearchgate.net This approach confirms that the drug is functioning through its proposed mechanism of action, which is a critical step in preclinical development.

Table 5: Compound Names Mentioned

Compound Name
This compound
1-(5-((6-((3-morpholinopropyl)amino)pyrimidine-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea
3(2H)-pyridazinone
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
Doxorubicin
Erlotinib
Meloxicam
Piroxicam
Trolox

Based on a comprehensive search of available scientific literature, there are no specific mechanistic efficacy studies in anti-inflammatory or antimicrobial pharmacological disease models for the compound This compound .

While research has been conducted on structurally related compounds containing pyrimidine and piperazine moieties, the specific pharmacological properties and mechanisms of action for this compound have not been detailed in the accessible literature. Studies on derivatives, such as 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives, have shown anti-inflammatory activity, but this data cannot be directly extrapolated to the requested compound. Therefore, a detailed article section with research findings and data tables on the mechanistic efficacy of this compound cannot be generated at this time due to the absence of specific scientific studies.

Computational Chemistry and Advanced Molecular Modeling Approaches

De Novo Design Strategies for the Generation of Novel Analogues

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, starting from a basic scaffold or a defined binding site. For "3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic acid," these strategies can be employed to systematically explore the chemical space around its core structure, comprising the pyrimidine (B1678525) ring, the piperazine (B1678402) linker, and the propanoic acid tail.

The process typically involves two main approaches:

Structure-Based De Novo Design: When the three-dimensional structure of the biological target is known, algorithms can "grow" or "link" molecular fragments directly within the binding pocket. For instance, the pyrimidinylpiperazine core of the parent compound could be fixed in a known active site, and computational programs would then explore various fragments to replace or extend the propanoic acid group, optimizing interactions with specific amino acid residues.

Ligand-Based De Novo Design: In the absence of a target structure, this approach uses information from a set of known active molecules. The essential structural features and properties of "this compound" and its active analogs would be used to generate a pharmacophore model, which then serves as a template for constructing new molecules that fit the model's criteria.

These strategies can generate a diverse library of novel analogues with potentially improved affinity, selectivity, and pharmacokinetic profiles.

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-based drug design (LBDD) is utilized when the structure of the biological target is unknown or poorly characterized, relying instead on the information derived from a series of compounds known to interact with it. nih.gov The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov

Pharmacophore modeling is a cornerstone of LBDD that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. pharmacophorejournal.comresearchgate.net For "this compound," a pharmacophore model would be developed by superimposing a set of its active analogs and extracting common features.

Key pharmacophoric features for this scaffold would likely include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyrimidine ring and the carbonyl oxygen of the propanoic acid.

Hydrogen Bond Donors (HBD): The carboxylic acid proton.

Positive Ionizable (PI): The basic nitrogen atom of the piperazine ring, which would be protonated at physiological pH.

Hydrophobic/Aromatic Features (H/AR): The pyrimidine ring itself.

Once developed and validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel, structurally diverse compounds that possess the same essential features and are therefore likely to exhibit the desired biological activity. nih.gov

Table 1: Hypothetical Pharmacophoric Features for this compound

Feature Type Description Potential Location on Compound
Hydrogen Bond Acceptor (HBA) Accepts a hydrogen bond Pyrimidine ring nitrogens, Carbonyl oxygen
Positive Ionizable (PI) Can carry a positive charge Distal piperazine nitrogen
Aromatic Ring (AR) A planar, cyclic, conjugated system Pyrimidine ring
Hydrophobic (H) A non-polar region Ethyl linker of the propanoic acid
Hydrogen Bond Donor (HBD) Donates a hydrogen bond Carboxylic acid hydroxyl group

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net For a series of analogs based on the "this compound" scaffold, a QSAR model can be developed to predict the activity of newly designed compounds before their synthesis.

The process involves:

Data Set Preparation: A training set of pyrimidinylpiperazine derivatives with experimentally determined biological activities is compiled. iscience.in

Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each molecule.

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to create an equation linking the descriptors to the activity. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds. pharmacophorejournal.com

A statistically robust QSAR model can guide the optimization of the lead compound by indicating which molecular properties are most influential for its activity. nih.govmdpi.com

Table 2: Example of a Predictive QSAR Model for Pyrimidinylpiperazine Analogues

Statistical Parameter Value Interpretation
R² (Coefficient of Determination) 0.91 91% of the variance in biological activity is explained by the model.
Q² (Cross-validated R²) 0.75 The model has good internal predictive ability.
F-statistic 120.5 The correlation is statistically significant.
Standard Error of Estimate 0.25 Indicates the average deviation between predicted and actual values.
Predictive R² (for test set) 0.82 The model has strong external predictive power for new compounds.

Structure-Based Drug Design (SBDD) Methodologies

Structure-based drug design (SBDD) leverages the known three-dimensional structure of a biological target, typically a protein or enzyme, to design and optimize ligands. researchgate.netresearchgate.net This approach provides a detailed, atom-level understanding of how a ligand interacts with its receptor.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.govnih.gov For "this compound," docking simulations would be performed to place the molecule into the active site of its target protein.

The process involves:

Preparation: 3D structures of both the ligand ("this compound") and the target protein are prepared and optimized.

Docking Simulation: An algorithm samples a vast number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: A scoring function estimates the binding free energy for each pose, ranking the most likely binding modes. nih.gov The top-ranked poses are then analyzed to understand key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that contribute to binding. nih.gov

Docking studies are crucial for prioritizing compounds for synthesis and testing, as well as for suggesting specific modifications to improve binding affinity. iscience.in

Table 3: Hypothetical Molecular Docking Results for Designed Analogues

Compound ID Modification on Parent Scaffold Docking Score (kcal/mol) Key Predicted Interactions
Parent Compound None -8.5 H-bond with Ser120; Ionic bond with Arg85
Analogue 1 Propanoic acid to Butanoic acid -8.9 Additional hydrophobic contact with Leu95
Analogue 2 Pyrimidine to Quinazoline -9.3 Expanded aromatic interaction with Phe150
Analogue 3 H on pyrimidine to -NH2 group -9.1 New H-bond with backbone carbonyl of Gly118
Analogue 4 Propanoic acid to Tetrazole -8.7 Bioisosteric replacement maintains ionic bond

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. semanticscholar.org By simulating the movements of atoms and molecules over time, MD can assess the stability of the ligand-receptor complex predicted by docking. researchgate.netresearchgate.net

For the complex of "this compound" and its target, an MD simulation would:

Place the docked complex in a simulated physiological environment (water, ions).

Calculate the forces between atoms and solve Newton's equations of motion to track their trajectories over nanoseconds or longer.

Analyze the simulation to evaluate the stability of the binding pose, the persistence of key intermolecular interactions (like hydrogen bonds), and the conformational flexibility of both the ligand and the protein. nih.gov

MD simulations are invaluable for validating docking results, refining binding poses, and providing a more accurate estimation of binding free energies, thereby increasing confidence in the design of new analogues. mdpi.com

Table 4: Key Parameters and Outputs of an MD Simulation Study

Parameter/Output Description Typical Value/Finding
Simulation Time Total duration of the simulation. 100 nanoseconds
RMSD (Root Mean Square Deviation) Measures the deviation of the ligand's pose from its initial docked position. Low and stable RMSD (< 2 Å) indicates a stable binding mode.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms or residues. Identifies flexible regions of the ligand or protein.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds over time. High occupancy (>75%) indicates stable and important H-bonds.
Binding Free Energy Calculation Methods like MM/PBSA or MM/GBSA estimate the binding affinity from simulation snapshots. Provides a more refined energy value compared to docking scores.

Free Energy Calculations for Prediction of Binding Affinities

In modern drug discovery, accurately predicting the binding affinity between a potential drug molecule and its biological target is a primary objective. rsc.org Free energy calculations provide a robust theoretical framework for estimating these affinities, offering insights that guide the optimization of lead compounds. researchgate.netfrontiersin.org For the compound this compound, methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are powerful "end-point" methods used to estimate the free energy of binding. nih.govtandfonline.comnih.gov

These approaches calculate the binding free energy (ΔG_bind) by considering the difference between the free energy of the protein-ligand complex and the free energies of the protein and ligand in their unbound states. The calculation is generally broken down as follows:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is further composed of the molecular mechanics (MM) energy in the gas phase, the solvation free energy, and an entropy term. acs.org

ΔE_MM (Molecular Mechanics Energy): This term represents the change in intramolecular energy (bonds, angles, dihedrals) and intermolecular van der Waals and electrostatic interactions upon ligand binding. acs.org

ΔG_sol (Solvation Free Energy): This component is crucial as it accounts for the energy change associated with transferring the molecules from a vacuum to a solvent (water). It is calculated using continuum solvation models like the Poisson-Boltzmann (PB) or Generalized Born (GB) models, which handle the polar component of solvation, and a nonpolar term calculated based on the solvent-accessible surface area (SASA). nih.govacs.org

-TΔS (Conformational Entropy): This term accounts for the change in conformational freedom of the ligand and protein upon binding. It is one of the most challenging components to calculate accurately and is sometimes omitted when comparing similar ligands, although this can impact the absolute accuracy of the prediction. nih.govtandfonline.com

The MM/PBSA and MM/GBSA methods are typically applied to a series of snapshots taken from molecular dynamics (MD) simulations of the protein-ligand complex. frontiersin.org This allows for the averaging of energies over a range of conformations, providing a more dynamic and realistic picture of the binding event. While computationally more demanding than simple docking scores, these methods are more accurate and can be instrumental in ranking a series of related compounds like derivatives of this compound. rsc.org More rigorous, albeit computationally expensive, methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can also be employed for even higher accuracy in predicting relative binding affinities. researchgate.netnih.gov

In Silico Prediction and Optimization of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Early assessment of ADME properties is critical to reduce the high attrition rates of drug candidates in clinical trials. schrodinger.com Computational, or in silico, models provide a rapid and cost-effective means to predict the ADME profile of a molecule like this compound before its synthesis. researchgate.netnih.govresearchgate.net Various software platforms and web tools, such as Schrödinger's QikProp and SwissADME, utilize quantitative structure-activity relationship (QSAR) models and physicochemical descriptors to forecast key pharmacokinetic parameters. schrodinger.comnih.govresearchgate.net

For this compound, a typical in silico ADME assessment would involve the prediction of the following key properties:

Absorption: This includes predicting gastrointestinal (GI) absorption and permeability through cellular barriers, often modeled using Caco-2 cell permeability predictions. Physicochemical properties like lipophilicity (log P) and aqueous solubility (log S) are fundamental to this assessment. researchgate.net

Distribution: Predictions focus on plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High PPB can reduce the free concentration of a drug, while BBB penetration is crucial for CNS-targeted agents.

Metabolism: Models can predict the molecule's susceptibility to metabolism by cytochrome P450 (CYP) enzymes. Predicting which CYP isoforms (e.g., CYP2D6, CYP3A4) are likely to be inhibited by the compound is vital to foresee potential drug-drug interactions. mdpi.com

Excretion: While less commonly predicted with high accuracy, parameters related to clearance and half-life can be estimated from metabolic stability and other properties.

These predictions are often benchmarked against established guidelines like Lipinski's Rule of Five, which defines physicochemical property ranges associated with good oral bioavailability. nih.gov

Table 1: Illustrative In Silico ADME Predictions for this compound This table presents hypothetical data generated from typical in silico prediction models for illustrative purposes.

ADME PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight (g/mol)252.28Influences size-dependent diffusion and absorption.
logP (Octanol/Water Partition)0.85Measures lipophilicity; impacts absorption and distribution. humanjournals.com
Aqueous Solubility (logS)-2.5Crucial for dissolution in the GI tract and systemic circulation.
Caco-2 Permeability (nm/s)< 20Indicates potential for human intestinal absorption.
Blood-Brain Barrier (BBB) PermeantNoPredicts whether the compound is likely to enter the central nervous system.
CYP2D6 InhibitorNoPredicts potential for drug-drug interactions via a major metabolic pathway. mdpi.com
Lipinski's Rule of Five Violations0General indicator of drug-likeness and potential for oral bioavailability. nih.gov

Quantum Chemical Calculations for Analysis of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer profound insights into the electronic structure and inherent reactivity of a molecule. substack.comals-journal.com These methods solve approximations of the Schrödinger equation to model the distribution of electrons within a molecule, providing a level of detail unattainable with classical molecular mechanics. quantumzeitgeist.com For this compound, DFT calculations can elucidate key electronic properties that govern its interactions and chemical behavior.

Key analyses performed using quantum chemical calculations include:

Molecular Geometry Optimization: DFT is used to find the lowest energy (most stable) three-dimensional conformation of the molecule. This optimized geometry serves as the basis for all other electronic property calculations. acs.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of the molecule. als-journal.com It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would highlight the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid as potential sites for hydrogen bonding or electrostatic interactions with a biological target.

Atomic Charges: These calculations quantify the partial charge on each atom, providing a more detailed understanding of the charge distribution and dipole moment of the molecule.

These quantum mechanical descriptors are invaluable for understanding reaction mechanisms, predicting sites of metabolism, and rationalizing the specific intermolecular interactions (e.g., hydrogen bonds, π-stacking) that mediate binding to a protein target. quantumgrad.com

Table 2: Illustrative Quantum Chemical Properties for this compound This table presents hypothetical data calculated using DFT methods (e.g., at the B3LYP/6-31G level) for illustrative purposes.*

PropertyPredicted ValueInterpretation
Energy of HOMO-6.2 eVIndicates the energy of the outermost electrons; relates to electron-donating ability.
Energy of LUMO-1.5 eVIndicates the energy of the lowest available electron orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVCorrelates with chemical reactivity and kinetic stability; a larger gap implies higher stability.
Dipole Moment3.5 DebyeMeasures the overall polarity of the molecule, influencing solubility and binding interactions.

Future Research Directions and Conceptual Therapeutic Potential

Identification and Validation of Undiscovered Biological Targets for 3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic Acid

The pyrimidinylpiperazine moiety is a well-established pharmacophore present in numerous centrally acting agents, including anxiolytics and antipsychotics. nih.gov The primary recognized targets for many of these compounds are often serotonin (B10506) and dopamine (B1211576) receptors. However, the vast and complex landscape of the human proteome suggests that this compound may interact with a variety of currently uncharacterized biological targets.

In Silico Approaches for Target Identification:

Computational methods, such as in silico target fishing and reverse docking, offer a powerful and efficient means to screen for potential molecular targets. nih.gov These approaches utilize the three-dimensional structure of the compound to predict its binding affinity to a vast library of known protein structures. By identifying proteins with high predicted binding scores, novel and potentially therapeutically relevant targets can be pinpointed for further experimental validation.

Pharmacophore-Based Screening:

Pharmacophore modeling can be employed to identify the key chemical features of this compound that are essential for biological activity. This model can then be used to screen databases of known bioactive compounds to identify molecules with similar pharmacophoric features, thereby suggesting potential shared biological targets. researchgate.net

Experimental Validation:

Following computational predictions, experimental validation is crucial. Techniques such as affinity chromatography, where the compound is immobilized and used to "pull down" interacting proteins from cell lysates, can directly identify binding partners. Subsequent proteomic analysis of these captured proteins can reveal novel targets. Further validation can be achieved through cellular and biochemical assays to confirm the functional consequences of the compound-target interaction. The piperazine (B1678402) moiety is known to be a versatile scaffold in drug design, capable of interacting with a wide range of biological targets. researchgate.net

Development of Advanced Analogues with Enhanced Selectivity, Potency, and Optimized Pharmacological Profiles

The development of analogues of this compound is a key strategy to improve its therapeutic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the chemical structure influence biological activity. nih.gov

Strategies for Analogue Development:

Modification of the Pyrimidine (B1678525) Ring: Alterations to the substitution pattern on the pyrimidine ring can significantly impact target binding and selectivity.

Piperazine Ring Constraints: Introducing conformational constraints to the piperazine ring can enhance binding affinity and reduce off-target effects.

Propanoic Acid Side Chain Derivatization: The carboxylic acid group of the propanoic acid side chain offers a handle for creating prodrugs to improve pharmacokinetic properties or for forming bioisosteric replacements to modulate activity.

Pharmacophore Modeling for Rational Design:

Pharmacophore models can guide the rational design of new analogues by defining the optimal spatial arrangement of key functional groups required for potent and selective target engagement. researchgate.net This approach allows for the focused synthesis of compounds with a higher probability of desired biological activity.

Table 1: Potential Modifications for Analogue Development

Molecular ScaffoldPotential Modification SitesDesired Outcome
Pyrimidine RingSubstitution at positions 4, 5, or 6Enhanced target selectivity and potency
Piperazine RingIntroduction of chiral centers or bridgingImproved conformational rigidity and binding affinity
Propanoic Acid ChainEsterification, amidation, or bioisosteric replacementOptimized pharmacokinetic profile, increased potency

Exploration of Novel Therapeutic Applications and Modalities Beyond Currently Investigated Areas

While the pyrimidinylpiperazine scaffold is traditionally associated with central nervous system disorders, the unique chemical features of this compound may lend themselves to a broader range of therapeutic applications.

Potential Emerging Therapeutic Areas:

Oncology: Arylpiperazine derivatives have shown promise as anti-proliferative agents in various cancer cell lines. mdpi.com The ability of the piperazine moiety to interact with multiple targets implicated in cancer pathogenesis makes this a promising area for investigation. mdpi.com

Anti-inflammatory and Analgesic Effects: Derivatives of pyrimidinyl piperazinyl butanoic acid have demonstrated antinociceptive effects in preclinical models, suggesting a potential role in pain and inflammation management. researchgate.net

Antimicrobial Activity: Certain piperazine-containing compounds have exhibited antifungal and antibacterial properties, opening up the possibility of developing novel anti-infective agents. nih.gov

Synergistic Research with Complementary Compound Classes for Multi-Target Approaches

The complexity of many diseases often necessitates therapeutic strategies that target multiple biological pathways simultaneously. Investigating the synergistic potential of this compound in combination with other compound classes could lead to more effective treatment regimens.

Potential Combination Therapies:

Cancer Chemotherapy: Combining this compound with existing chemotherapeutic agents could enhance their efficacy or overcome drug resistance. The dynamic and time-dependent nature of drug synergy is an important consideration in designing such combination therapies. mdpi.com

Neuropsychiatric Disorders: In the context of CNS disorders, co-administration with drugs acting on different neurotransmitter systems could provide a more comprehensive therapeutic effect.

Infectious Diseases: Combining with existing antibiotics or antifungals could lead to a broader spectrum of activity or combat the emergence of resistant strains.

Translational Research Perspectives for Preclinical Development

The successful translation of a promising compound from the laboratory to the clinic requires careful consideration of its preclinical development. For piperazine-containing compounds, several key aspects need to be addressed.

Key Considerations for Preclinical Development:

Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical. The piperazine moiety can influence these properties, and its metabolic fate, such as the potential formation of active metabolites like 1-(2-pyrimidinyl)piperazine, needs to be characterized. nih.govwikipedia.org

Synthetic Accessibility: Efficient and scalable synthetic routes are essential for producing the quantities of the compound required for preclinical and clinical studies. Challenges in the functionalization of the piperazine ring can be a significant hurdle. nih.gov

Formulation and Drug Delivery: Developing a stable and bioavailable formulation is crucial for ensuring consistent drug exposure. The physicochemical properties of the compound will dictate the most appropriate formulation strategy.

Q & A

Q. Q: What are the optimal synthetic routes for 3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic acid, and how can purity (>95%) be ensured during synthesis?

A: The compound is typically synthesized via multi-step reactions starting with piperazine derivatives and pyrimidine precursors. A common approach involves coupling 2-chloropyrimidine with piperazine under reflux in aprotic solvents (e.g., DMF), followed by alkylation with 3-bromopropanoic acid. Purity is achieved using preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Confirmation of purity requires LC-MS (ESI+) and 1^1H/13^13C NMR spectroscopy to verify the absence of by-products like unreacted piperazine or alkylation intermediates .

Structural Characterization

Q. Q: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

A: Single-crystal X-ray diffraction (SCXRD) is critical for confirming the spatial arrangement of the piperazine-pyrimidine core. For example, analogous structures (e.g., 4-(pyrimidin-2-yl)piperazin-1-ium salts) show monoclinic crystal systems (space group P2₁/c) with hydrogen bonding between the carboxylic acid and pyrimidine nitrogen, stabilizing the lattice . SCXRD data (e.g., a = 12.3425 Å, β = 94.213°) can distinguish enantiomers and validate synthetic accuracy.

Biological Target Identification

Q. Q: What methodologies are recommended for identifying biological targets, such as kinase or GPCR interactions?

A: Use in silico docking (e.g., AutoDock Vina) to screen against kinase or GPCR libraries, focusing on the pyrimidine moiety’s potential for π-π stacking with aromatic residues (e.g., tyrosine in kinase ATP pockets). Follow with surface plasmon resonance (SPR) to measure binding affinity (KDK_D) and functional assays (e.g., cAMP accumulation for GPCRs). Structural analogs, like triazolopyridazine derivatives, have shown nanomolar inhibition of kinases via this approach .

Addressing Data Contradictions

Q. Q: How should researchers reconcile discrepancies in reported IC₅₀ values across similar compounds?

A: Contradictions often arise from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and validate results with orthogonal methods (e.g., Western blotting for phosphorylated substrates). For example, pyrimidine-piperazine analogs may show variable activity against serotonin receptors depending on cell membrane lipid composition .

Pharmacokinetic Profiling

Q. Q: What experimental designs are critical for assessing blood-brain barrier (BBB) permeability?

A: Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict passive diffusion. For active transport, employ MDCK-MDR1 cell monolayers to measure efflux ratios. LogP values (~1.5–2.5) and polar surface area (<90 Ų) are predictive of CNS penetration. In vivo, microdialysis in rodent models can quantify brain-to-plasma ratios, as seen with structurally related benzazepine derivatives .

Comparative Analysis of Structural Analogs

Q. Q: How does substituting the pyrimidine ring (e.g., with triazolo or benzoxepine groups) affect bioactivity?

A: Pyrimidine-to-triazolo substitution (e.g., triazolopyridazine analogs) enhances kinase inhibition by introducing additional hydrogen bonding (e.g., with hinge region residues). Conversely, benzoxepine-pyridine hybrids (e.g., in ) improve selectivity for GABA receptors due to increased lipophilicity. SAR studies should prioritize substitutions at the 2-position of pyrimidine for optimizing target engagement .

Stability Under Physiological Conditions

Q. Q: What strategies mitigate hydrolytic degradation of the propanoic acid moiety in buffer solutions?

A: Stabilize the compound by adjusting buffer pH to 6.5–7.4 (using ammonium acetate) to minimize deprotonation of the carboxylic acid. Lyophilization with cryoprotectants (e.g., trehalose) prevents aggregation in aqueous storage. Degradation products (e.g., decarboxylated derivatives) can be monitored via UPLC-PDA at 254 nm .

Analytical Method Validation

Q. Q: Which spectroscopic techniques are most reliable for quantifying this compound in complex matrices?

A: Reverse-phase HPLC with UV detection (λ = 260 nm, pyrimidine absorption) is standard. For trace analysis, LC-MS/MS in MRM mode (e.g., m/z 278 → 154 for the parent ion) achieves sensitivity to 1 ng/mL. 19^{19}F-NMR (if fluorinated analogs are used) can resolve signals in biological extracts without interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.